

Toxicological Profile of Acynonapyr in Invertebrates: An In-depth Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., demonstrating high efficacy against spider mites. Its unique mode of action, targeting the calcium-activated potassium channels (KCa2) of this specific pest group, positions it as a valuable tool in integrated pest management (IPM) and resistance management strategies.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of Acynonapyr in invertebrates, with a focus on its mode of action, effects on non-target organisms, and the experimental protocols used for its evaluation. While Acynonapyr is characterized by its high selectivity for spider mites and is reported to have minimal impact on beneficial insects and natural enemies, this document aims to consolidate the publicly available data to inform researchers and professionals in the field.[1][2]

Introduction to Acynonapyr

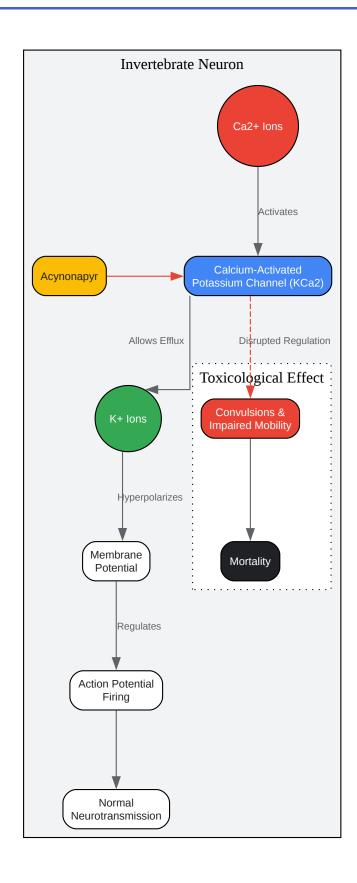
Acynonapyr is a revolutionary acaricide distinguished by its unique chemical structure, which includes an azabicyclic ring and an oxyamine moiety.[1][2] This compound represents the first agricultural chemical to selectively target calcium-activated potassium channels (KCa2), earning it a classification as a Group 33 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][2] Its primary application is the control of spider mites across all developmental stages in a variety of agricultural settings, including fruit trees, vegetables, tea plants, and ornamental flowers.[1]



Mode of Action

The insecticidal activity of **Acynonapyr** stems from its ability to modulate the function of calcium-activated potassium channels (KCa2) in spider mites.[1][2] These channels play a crucial role in regulating the signal frequency in neurons.[1][3] **Acynonapyr** acts as an inhibitor of these channels, disrupting the normal flow of potassium ions.[1] This disruption leads to abnormal excitation of nerve cells within the mites, resulting in observable neurological symptoms such as convulsions and impaired mobility, which ultimately lead to mortality.[1][3] Electrophysiological studies have confirmed that **Acynonapyr** effectively blocks the KCa2 channels of the two-spotted spider mite, Tetranychus urticae.[1][3] A significant aspect of **Acynonapyr**'s safety profile is its low activity against mammalian KCa2 channels, contributing to its high selective toxicity.[1][3]





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Caption: Mode of action of **Acynonapyr** on invertebrate neurons.



Toxicological Profile in Non-Target Invertebrates

Acynonapyr is reported to have a favorable safety profile with minimal impact on non-target organisms, including beneficial insects.[1][2] However, comprehensive quantitative data from regulatory submissions is not widely available in the public domain. The following tables summarize the expected toxicological endpoints for key non-target invertebrates, based on standard testing protocols.

Aquatic Invertebrates

Table 1: Acute and Chronic Toxicity of Acynonapyr to Daphnia magna

Test Type	Duration	Endpoint	Value (mg/L)	Source
Acute	48 hours	EC50 (Immobilisation)	Data not publicly available	Expected from regulatory submission
Chronic	21 days	NOEC (Reproduction)	Data not publicly available	Expected from regulatory submission

Terrestrial Invertebrates

Table 2: Acute Toxicity of **Acynonapyr** to Honey Bees (Apis mellifera)

Exposure Route	Duration	Endpoint	Value (µg a.i./bee)	Source
Oral	48 hours	LD50	Data not publicly available	Expected from regulatory submission
Contact	48 hours	LD50	Data not publicly available	Expected from regulatory submission

Table 3: Acute and Chronic Toxicity of **Acynonapyr** to Earthworms (Eisenia fetida)



Test Type	Duration	Endpoint	Value (mg a.i./kg soil)	Source
Acute	14 days	LC50	Data not publicly available	Expected from regulatory submission
Chronic	56 days	NOEC (Reproduction)	Data not publicly available	Expected from regulatory submission

Table 4: Toxicity of **Acynonapyr** to Other Non-Target Arthropods

Species	Test Type	Endpoint	Effect	Source
Predatory Mite (Typhlodromus pyri)	Laboratory Residual	LR50, ER50	Data not publicly available	Expected from regulatory submission
Parasitoid Wasp (Aphidius rhopalosiphi)	Laboratory Residual	LR50, ER50	Data not publicly available	Expected from regulatory submission
Ground Beetle (Poecilus cupreus)	Laboratory	LR50, ER50	Data not publicly available	Expected from regulatory submission

Experimental Protocols

The toxicological data for **Acynonapyr** is expected to be generated following standardized and internationally recognized guidelines to ensure data quality and comparability for regulatory risk assessments.

Aquatic Invertebrate Toxicity Testing

The acute immobilisation test with Daphnia magna is a standard first-tier test for aquatic invertebrates.

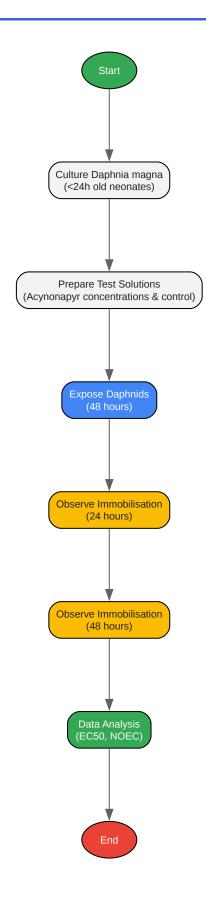






- Guideline: OECD Guideline for the Testing of Chemicals, No. 202.[4][5][6]
- Test Organism: Daphnia magna, neonates (<24 hours old).
- Test Duration: 48 hours.
- Test Conditions: Static or semi-static exposure in a defined medium at a constant temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16h light: 8h dark).
- Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilisation of 50% of the daphnids. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[4][6] Observations are typically made at 24 and 48 hours. The No Observed Effect Concentration (NOEC) is also determined.[4]





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Caption: Experimental workflow for Daphnia magna acute immobilisation test.



Terrestrial Invertebrate Toxicity Testing

- Guidelines: OECD Guidelines for the Testing of Chemicals, No. 213 (Oral) and 214 (Contact).[7][8][9][10]
- Test Organism: Young adult worker honey bees (Apis mellifera).
- Oral Toxicity (OECD 213): Bees are starved for a short period and then provided with a sucrose solution containing a range of concentrations of the test substance. The endpoint is the median lethal dose (LD50) in μg of active ingredient per bee, typically assessed at 24 and 48 hours.[9]
- Contact Toxicity (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees. The endpoint is the LD50 in μg of active ingredient per bee, assessed at 24 and 48 hours.[7]
- Guidelines: OECD Guidelines for the Testing of Chemicals, No. 207 (Acute) and 222 (Reproduction).[3][11][12][13][14]
- Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei) with a clitellum.[3][12]
- Acute Toxicity (OECD 207): Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 14 days. The endpoint is the median lethal concentration (LC50) in mg of active ingredient per kg of dry soil.[3][11]
- Chronic Toxicity (OECD 222): This reproduction test exposes adult earthworms to the test substance in artificial soil for 8 weeks. The endpoints include mortality of the parent generation and effects on reproduction, such as the number of cocoons and juveniles produced. The No Observed Effect Concentration (NOEC) for reproduction is determined.[3]
- Guidelines: International Organisation for Biological Control (IOBC)/West Palaearctic Regional Section (WPRS) guidelines.[1][15][16][17][18][19][20][21][22]
- Test Organisms: A range of beneficial arthropods are tested, including predatory mites (e.g., Typhlodromus pyri), parasitoid wasps (e.g., Aphidius rhopalosiphi), and ground-dwelling predators (e.g., Poecilus cupreus).[16][18][23][19][20]



Methodology: Testing is typically conducted in a tiered approach, starting with laboratory
"worst-case" scenarios on inert surfaces (e.g., glass plates) or plant material.[18][20]
Endpoints include lethal effects (e.g., LR50 - lethal rate) and sub-lethal effects on
reproduction or predatory/parasitic capacity (e.g., ER50 - effective rate).[18][20]

Conclusion

Acynonapyr represents a significant advancement in acaricide technology due to its novel mode of action and high selectivity for spider mites. The available information strongly suggests a favorable ecotoxicological profile with minimal risk to non-target invertebrates. However, for a comprehensive quantitative risk assessment, access to the detailed data from regulatory submission dossiers is necessary. The experimental protocols for generating such data are well-established and follow international guidelines, ensuring a high standard of evaluation for the protection of beneficial invertebrate species. Further research and the publication of regulatory findings will continue to refine our understanding of the toxicological profile of this promising new active ingredient.

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- To cite this document: BenchChem. [Toxicological Profile of Acynonapyr in Invertebrates: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384038#toxicological-profile-of-acynonapyr-in-invertebrates]

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